![molecular formula C17H24Si B14066436 Triethyl[(naphthalen-1-yl)methyl]silane CAS No. 101577-78-0](/img/structure/B14066436.png)
Triethyl[(naphthalen-1-yl)methyl]silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Triethyl[(naphthalen-1-yl)methyl]silane is an organosilicon compound characterized by the presence of a triethylsilyl group attached to a naphthalen-1-ylmethyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Triethyl[(naphthalen-1-yl)methyl]silane typically involves the reaction of naphthalen-1-ylmethyl chloride with triethylsilane in the presence of a catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions. The reaction conditions often include:
Temperature: Room temperature to moderate heating
Solvent: Anhydrous solvents such as tetrahydrofuran (THF) or dichloromethane
Catalyst: Transition metal catalysts like palladium or platinum complexes
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous flow reactors: To ensure consistent product quality and yield
Purification steps: Including distillation and recrystallization to obtain high-purity product
化学反応の分析
Types of Reactions
Triethyl[(naphthalen-1-yl)methyl]silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: It can participate in reduction reactions, often facilitated by hydrosilanes.
Substitution: The triethylsilyl group can be substituted by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Triethylsilane itself acts as a reducing agent in the presence of catalysts like boron trifluoride.
Substitution: Halogenating agents or nucleophiles can be used to introduce new functional groups.
Major Products
Oxidation: Silanol derivatives
Reduction: Corresponding hydrocarbons or silyl ethers
Substitution: Various substituted silanes depending on the reagents used
科学的研究の応用
Triethyl[(naphthalen-1-yl)methyl]silane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in hydrosilylation reactions.
Biology: Potential use in the development of silicon-based bioactive compounds.
Medicine: Investigated for its role in drug delivery systems due to its ability to form stable siloxane bonds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of Triethyl[(naphthalen-1-yl)methyl]silane involves the interaction of the silicon atom with various molecular targets. The triethylsilyl group can stabilize reactive intermediates, facilitating various chemical transformations. The pathways involved often include:
Hydrosilylation: Addition of silicon-hydrogen bonds across unsaturated carbon-carbon bonds.
Silicon-mediated reductions: Reduction of functional groups via silicon-hydrogen bond cleavage.
類似化合物との比較
Similar Compounds
Triethylsilane: A simpler analog with similar reducing properties.
Trimethyl[(naphthalen-1-yl)methyl]silane: A compound with a trimethylsilyl group instead of triethylsilyl.
Triisopropyl[(naphthalen-1-yl)methyl]silane: Another analog with bulkier isopropyl groups.
Uniqueness
Triethyl[(naphthalen-1-yl)methyl]silane is unique due to its specific combination of a naphthalen-1-ylmethyl moiety and a triethylsilyl group. This combination imparts distinct reactivity and stability, making it valuable in specialized applications where other silanes may not perform as effectively.
特性
CAS番号 |
101577-78-0 |
|---|---|
分子式 |
C17H24Si |
分子量 |
256.5 g/mol |
IUPAC名 |
triethyl(naphthalen-1-ylmethyl)silane |
InChI |
InChI=1S/C17H24Si/c1-4-18(5-2,6-3)14-16-12-9-11-15-10-7-8-13-17(15)16/h7-13H,4-6,14H2,1-3H3 |
InChIキー |
LMSFBHORQVIPGL-UHFFFAOYSA-N |
正規SMILES |
CC[Si](CC)(CC)CC1=CC=CC2=CC=CC=C21 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 2-[(4-formylphenyl)sulfanyl]-2-methylpropanoate](/img/structure/B14066353.png)
![N-Methyl-4-[(4-nitrophenyl)ethynyl]aniline](/img/structure/B14066355.png)
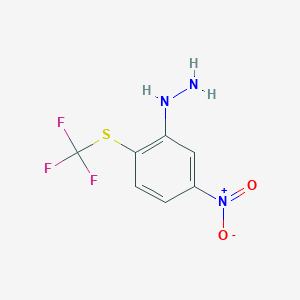
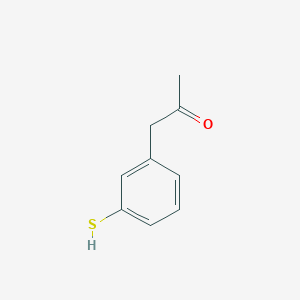
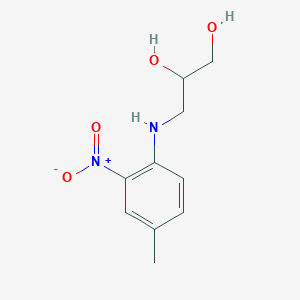


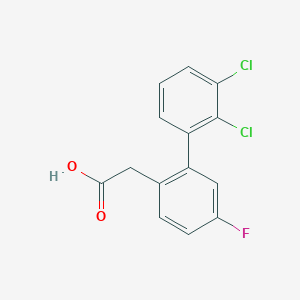
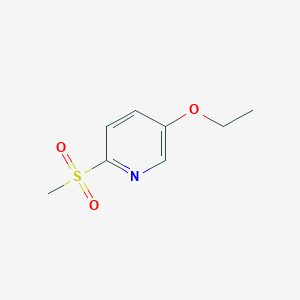
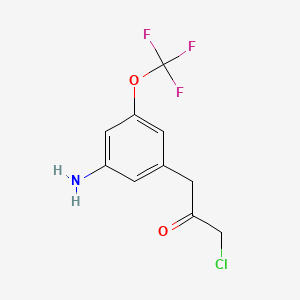
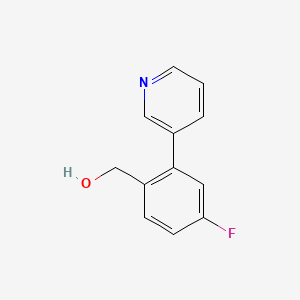

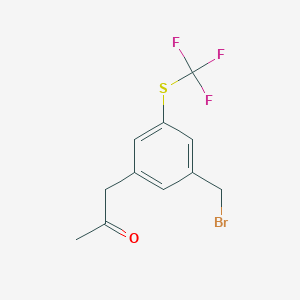
![2,4,6,7-Tetrachloropyrido[2,3-d]pyrimidine](/img/structure/B14066435.png)
